Bendamustine Desmethyl Impurity, also known as N-desmethyl-bendamustine (M4), is a significant impurity identified in Bendamustine Hydrochloride. [, ] It originates during the manufacturing process of Bendamustine Hydrochloride and is considered a critical quality attribute due to its potential impact on the drug's safety and efficacy. [, ] In scientific research, Bendamustine Desmethyl Impurity serves as a valuable reference standard for analytical method development and validation. [, , ] This impurity's presence and quantity are meticulously monitored during drug development and manufacturing to ensure the quality and safety of Bendamustine Hydrochloride. [, , ]
While the provided abstracts do not detail a specific synthesis method for Bendamustine Desmethyl Impurity, it is likely generated as a byproduct during the synthesis of Bendamustine Hydrochloride. [, ] One study mentions that Bendamustine Desmethyl Impurity (M4), alongside gamma-OH-bendamustine (M3), is produced via the CYP1A2 pathway. [] This suggests that the impurity might be synthesized through in vitro enzymatic reactions using CYP1A2 and Bendamustine Hydrochloride as substrates.
The primary application of Bendamustine Desmethyl Impurity in scientific research is as a reference standard in analytical method development and validation for Bendamustine Hydrochloride. [, , ] This involves:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6